1-(3-ジアリルアミノプロピル)ピペラジン

概要

説明

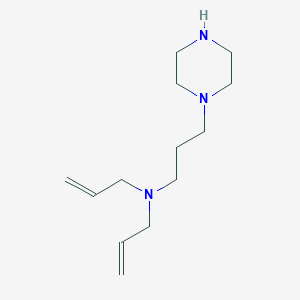

1-(3-Diallylaminopropyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. It has a molecular formula of C13H25N3, an average mass of 223.358 Da, and a monoisotopic mass of 223.204849 Da .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of 1-(3-Diallylaminopropyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms .

Chemical Reactions Analysis

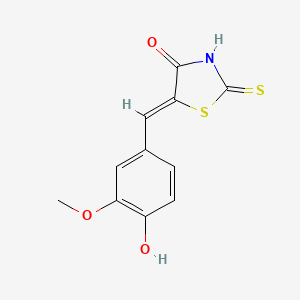

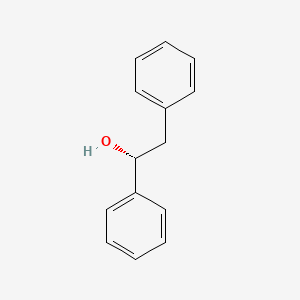

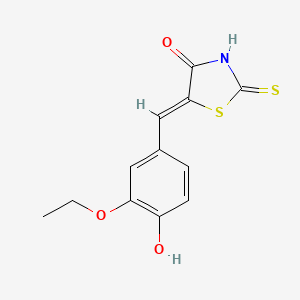

The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .

Physical And Chemical Properties Analysis

1-(3-Diallylaminopropyl)piperazine has a density of 0.9±0.1 g/cm3, a boiling point of 312.9±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.4±3.0 kJ/mol and a flash point of 138.4±21.2 °C .

科学的研究の応用

医薬品化学: ブロックバスター薬の合成

ピペラジンは、薬物発見における重要な窒素複素環類であり、最も一般的な窒素複素環類の3番目にランクされています。 それらは、不安解消、抗ウイルス、心臓保護、抗がん、抗うつ作用などにより、イマチニブ(グリベック)やシルデナフィル(バイアグラ)などのいくつかのブロックバスター薬に不可欠です 。 ピペラジンのユニークな構造は、2つの窒素原子が1,4の関係にあることを特徴とし、水素結合ドナー/アクセプターとして作用することにより薬理学的プロファイルを向上させ、水溶性とバイオアベイラビリティを向上させています .

有機合成: C–H官能化

最近の有機合成の進歩は、ピペラジンのC–H官能化に焦点を当てています。この方法は、定義された置換パターンを持つ官能化されたピペラジンの作成を可能にし、医薬品化学研究におけるその応用を拡大します。 ピペラジン環の炭素原子における官能化は、ピペラジン系化合物の構造的多様性を高めるための重要な一歩です .

抗菌性ポリマー: 細菌膜の標的化

ピペラジン系ポリマーは、大腸菌や黄色ブドウ球菌などの細菌に対して顕著な抗菌活性を示しています。ピペラジンは細菌の細胞質膜を標的とし、細胞内成分の漏出を引き起こし、細胞死につながります。 このメカニズムは、標準的な抗菌剤であるシプロフロキサシンと類似しており、ピペラジン誘導体が新しい抗菌剤の開発における可能性を示唆しています .

薬物動態: 薬物プロファイルの強化

ピペラジン中の窒素原子の存在により、6員環の遠位位置で3D幾何学を調整できます。これは、モルホリンやピペリジンなどの他の複素環では容易に達成できません。 この構造的特徴は、生物学的受容体との相互作用を調整するために重要であり、より良い薬物動態プロファイルを持つ改善された薬物候補につながる可能性があります .

創薬: 複素環化学

ピペラジンは、創薬の基礎となる要素である複素環化学において重要な役割を果たします。安定で汎用性の高い足場を形成する能力により、幅広い薬理学的薬剤に適しています。 ピペラジンの構造的多様性は、現在では限定的ですが、革新的な薬物設計を可能にする新しい合成方法により拡大しています .

光レドックス化学: 持続可能な合成

1-(3-ジアリルアミノプロピル)ピペラジンを含むピペラジンの合成は、光レドックス化学によって達成できます。この持続可能なアプローチでは、光を使用して反応を触媒し、従来の合成方法に対する環境に優しい代替手段を提供します。 これは、特定の用途に必要な正確な置換パターンを持つピペラジンの合成のための新しい道を切り開きます .

作用機序

Target of Action

It is known that piperazine compounds, which 1-(3-diallylaminopropyl)piperazine is a derivative of, primarily target theGABA receptors . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.

Mode of Action

Piperazine compounds, including 1-(3-Diallylaminopropyl)piperazine, are believed to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in the flaccid paralysis of the worm .

Biochemical Pathways

Piperazine compounds are known to induce paralysis in parasites, which suggests that they may affectneurotransmission pathways .

Result of Action

Given that piperazine compounds generally paralyze parasites, it can be inferred that 1-(3-diallylaminopropyl)piperazine may have a similar effect .

Safety and Hazards

1-(3-Diallylaminopropyl)piperazine is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and is harmful if inhaled . It is recommended to wash thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to wear protective gloves/protective clothing/eye protection/face protection .

生化学分析

Biochemical Properties

Piperazine derivatives have been reported to have diverse biological activities such as antidiarrheal, antipyretic, analgesic, antimicrobial, antitumor, anti-inflammatory, diuretic, antipsychotic, antimalarial, and antidepressant properties .

Cellular Effects

Piperazine-containing ionizable lipids have been reported to preferentially deliver mRNA to immune cells in vivo without targeting ligands . Additionally, a study tested the efficiency of a new chemical, the piperazine derivative 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), on glioblastoma (U87) and cervix cancer (HeLa) cells .

Molecular Mechanism

The molecular mechanism of action of 1-(3-Diallylaminopropyl)piperazine is not well-understood. Piperazine acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (ACh). AChE is involved in the transmission of nervous signals from nerves to muscles and between neurons in the brain .

Dosage Effects in Animal Models

In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Subcellular Localization

The subcellular localization of 1-(3-Diallylaminopropyl)piperazine is not currently known. Recent studies of DKP pathways demonstrate the chemical ingenuity of microorganisms, highlight the wealth of unique enzymology provided by bacterial biosynthetic pathways, and suggest an abundance of untapped biosynthetic potential for future exploration .

特性

IUPAC Name |

3-piperazin-1-yl-N,N-bis(prop-2-enyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3/c1-3-8-15(9-4-2)10-5-11-16-12-6-14-7-13-16/h3-4,14H,1-2,5-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZYCTDRMYGAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CCCN1CCNCC1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371025 | |

| Record name | 1-(3-Diallylaminopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

827614-52-8 | |

| Record name | 1-(3-Diallylaminopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 827614-52-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

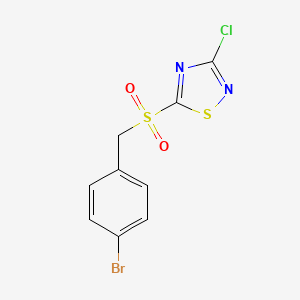

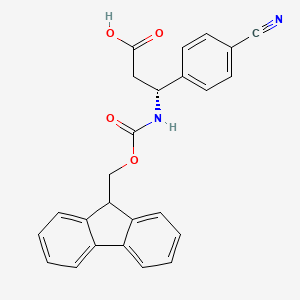

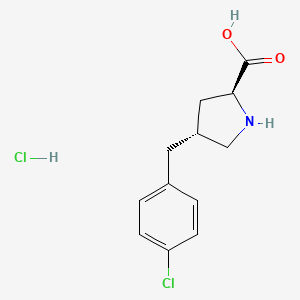

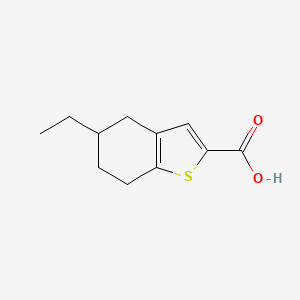

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane](/img/structure/B1597819.png)

![[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B1597823.png)

![2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B1597832.png)

![(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol](/img/structure/B1597838.png)